3-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a pyridin-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with pyridin-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines.
Scientific Research Applications
3-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential antibacterial and antifungal properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 3-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 3-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Uniqueness
3-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 3-position of the benzene ring and the pyridin-2-ylmethyl group enhances its reactivity and potential as a pharmacophore .
Properties
IUPAC Name |
3-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-10-4-3-6-12(8-10)18(16,17)15-9-11-5-1-2-7-14-11/h1-8,15H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLWKXSIYZXZEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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